molecular formula C10H8N4O B11901762 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one CAS No. 19848-94-3

4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one

Cat. No.: B11901762
CAS No.: 19848-94-3
M. Wt: 200.20 g/mol
InChI Key: TWFODRDVLFVLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a chemical compound for research use, offered with the formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol . This specialized heterocyclic compound is built on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Researchers value this core structure for developing novel therapeutic agents, particularly in oncology. Analogous compounds within this chemical family have demonstrated potent cytotoxic activities against a range of human cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) . The mechanism of action for these analogs is multifaceted; some function as DNA intercalators, while others have been identified as inhibitors of key enzymatic targets such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) and tubulin polymerization, which are critical pathways in halting cancer cell proliferation . Beyond oncology, the [1,2,4]triazolo[4,3-a]quinoxaline scaffold shows significant promise in central nervous system (CNS) research. Structurally similar derivatives are being explored as inhibitors of acetylcholinesterase (AChE), a key target for addressing the cholinergic deficit associated with Alzheimer's disease, and have also shown potential as anticonvulsant agents . Furthermore, this class of compounds is under investigation for antimicrobial applications. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

19848-94-3

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

4-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxalin-1-one

InChI

InChI=1S/C10H8N4O/c1-6-9-12-13-10(15)14(9)8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,15)

InChI Key

TWFODRDVLFVLAF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NNC3=O

Origin of Product

United States

Preparation Methods

Quinoxaline Precursor Synthesis

The quinoxaline backbone is commonly derived from 1,2-diaminobenzene and oxalic acid under acidic conditions. Condensation in aqueous hydrochloric acid yields quinoxaline-2,3-dione (1) , which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 2,3-dichloroquinoxaline (2) . This intermediate serves as a critical precursor for further functionalization.

Hydrazine-Mediated Cyclization

Treatment of 2,3-dichloroquinoxaline (2) with hydrazine hydrate in ethanol produces 3-hydrazinoquinoxaline (3) . Cyclization with triethyl orthoformate in refluxing acetic acid generates thetriazolo[4,3-a]quinoxaline core. The methyl group at position 4 is introduced either during this step via alkylation or through post-cyclization modifications.

Methyl Group Incorporation Strategies

Direct Alkylation During Cyclization

In one approach, 3-hydrazinoquinoxaline (3) reacts with methyl orthoformate instead of triethyl orthoformate, directly yielding the 4-methyl derivative. This method avoids additional functionalization steps but requires stringent anhydrous conditions to prevent hydrolysis.

Post-Cyclization Methylation

Alternative routes involve synthesizing the unsubstituted triazoloquinoxaline scaffold first, followed by methylation. For example, treatment of triazolo[4,3-a]quinoxalin-1(2H)-one (4) with methyl iodide in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base selectively introduces the methyl group at position 4.

Green Chemistry Approaches

Recent advancements emphasize sustainability. A solvent-free protocol employs dimethyl carbonate as a methylating agent under microwave irradiation (120°C, 20 minutes), achieving an 85% yield with minimal waste. This method aligns with green chemistry principles by eliminating toxic solvents and reducing energy consumption.

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsReaction ConditionsYield (%)Environmental Impact
Hydrazine Cyclization1,2-Diaminobenzene, Oxalic AcidHCl, POCl₃, Reflux60–70Moderate (POCl₃ use)
Direct Alkylation3-HydrazinoquinoxalineMethyl Orthoformate, Acetic Acid75High (Acetic Acid)
Post-Cyclization MethylationTriazoloquinoxaline, MeIDBU, DMF, RT80–85High (DMF toxicity)
Green MethylationTriazoloquinoxalineDimethyl Carbonate, Microwave85Low

Industrial-Scale Optimization

Patent literature highlights scalable processes. For instance, a continuous-flow reactor system reduces reaction times from hours to minutes while maintaining yields above 80%. Catalytic recycling of DBU further enhances cost-efficiency in large-scale productions.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or ring-opening, are mitigated by controlling stoichiometry and temperature. For example, maintaining a 1:1 molar ratio of methyl iodide to triazoloquinoxaline minimizes di-methylated byproducts.

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces toxicity without compromising yield.

Emerging Methodologies

Photoredox catalysis has been explored for triazoloquinoxaline synthesis, though applications to 4-methyl derivatives remain experimental. A recent study demonstrated visible-light-driven cyclization using iridium photocatalysts , achieving 70% yield under mild conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and quinoxaline rings facilitate nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

Oxidation/Reduction Reactions

The ketone group (C=O) at position 1 undergoes controlled reduction:

Ring Functionalization via Cross-Coupling

The methyl group undergoes functionalization under palladium catalysis:

Heterocycle Ring-Opening Reactions

Acidic or basic conditions induce ring cleavage:

Electrophilic Aromatic Substitution

The quinoxaline ring undergoes nitration/sulfonation:

  • Nitration with HNO₃/H₂SO₄ :
    Introduces nitro groups at electron-deficient positions.

    Nitrating AgentPositionYieldSelectivity
    HNO₃/H₂SO₄Position 658%High

Photochemical Reactions

UV irradiation induces dimerization or isomerization:

  • Dimer Formation :
    Produces bridged dimers via [2+2] cycloaddition under UV light.

    Light SourceWavelengthDimer Yield
    UV-C254 nm41%

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for metal complexes:

  • Cu(II) Complexation :
    Forms stable complexes with antimicrobial properties .

    Metal SaltCoordination SitesStability Constant (log K)
    CuCl₂·2H₂ON1, N48.2 ± 0.3

Key Stability Considerations:

  • pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposes above 220°C without melting .

Reaction Optimization Data

Reaction TypeOptimal CatalystSolventTemperature RangeYield Range
Nucleophilic Sub.DMF60–80°C68–85%
Cross-CouplingPd(OAc)₂THF90–100°C60–75%
ReductionNaBH₄MeOH0–25°C70–80%

Scientific Research Applications

Phosphodiesterase Inhibition

One of the most notable applications of 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is its role as an inhibitor of phosphodiesterase enzymes, specifically phosphodiesterase 2 (PDE2) and phosphodiesterase 10 (PDE10). These enzymes are crucial in regulating intracellular signaling pathways involving cyclic nucleotides. Inhibition of these enzymes can lead to enhanced signaling through cyclic AMP and cyclic GMP pathways, which are implicated in various physiological processes including cognition and mood regulation.

  • Case Study : A patent (WO2012104293A1) describes several derivatives of this compound that exhibit potent inhibitory effects on PDE2 and PDE10. These compounds are being investigated for their potential therapeutic effects in treating neurodegenerative diseases and psychiatric disorders .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. These compounds have been evaluated against various bacterial strains and have shown promising results.

  • Case Study : A study published in Frontiers in Chemistry reported the synthesis of triazole-fused heterocyclic compounds related to this scaffold. The synthesized compounds were subjected to antimicrobial evaluation against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms.

  • Case Study : A recent study investigated the anticancer effects of quinoxaline derivatives targeting colorectal cancer (CRC). The findings suggested that these compounds could inhibit COX-2 and LDHA enzymes associated with cancer progression . The study highlighted the structure-activity relationship (SAR) analysis that identified key features contributing to their biological activities.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cancer cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Selectivity/Notes
4-Methyl[1,2,4]triazolo[...]one 4-Methyl C₁₁H₉N₅O¹ 243.23 (calculated) Not explicitly reported Hypothesized to modulate adenosine receptors based on analogs
4-Benzyl[...]one () 4-Benzyl C₁₇H₁₃N₅O 311.32 (calculated) Undisclosed Bulkier substituent may reduce receptor affinity vs. methyl
AV039 () 4-Amino (fluorophore linker), 2-(p-methoxy) C₃₀H₂₉N₇O₃² ~547.6 (estimated) A₃ adenosine receptor agonist (pKᴅ ~9) 650-fold selective over other AR subtypes
ODQ () Oxadiazolo ring (replaces triazole) C₉H₅N₃O₂ 203.16 (calculated) Inhibits NO-sensitive guanylyl cyclase Selective for cGMP pathway; no cross-reactivity with NO synthase
4-Amino-2-(3-methylphenyl) () 4-Amino, 2-(3-methylphenyl) C₁₆H₁₃N₅O 291.31 Not explicitly reported Amino group may enhance solubility or receptor binding
1-(5-Chlorofuran-2-yl)...one () 1-(5-Chlorofuran-2-yl) C₁₄H₈ClN₅O₂ 321.70 (calculated) Potent antifungal activity Position 1 substituents correlate with antimicrobial effects

¹Calculated based on quinoxaline core (C₈H₆N₂) + triazole (C₂H₂N₃) + methyl (CH₃) + ketone (O). ²Estimated from fluorophore-linked structure in .

Key Findings from Structural Comparisons

Position 4 Substitution: Methyl vs. Bulkier groups (e.g., benzyl in ) may sterically hinder binding . Amino Derivatives: 4-Amino-2-(3-methylphenyl) () and 4-amino-6-[(isobenzofuranyl)amino] () demonstrate the role of amino groups in enhancing solubility or enabling conjugation for targeted therapies .

Position 1 Substitution :

  • Derivatives with aryl or heteroaryl groups (e.g., phenyl, furan) at position 1 exhibit antimicrobial activity. For example, 1-(5-chlorofuran-2-yl) derivatives () showed potent antifungal effects, suggesting that substituents at this position influence membrane permeability or target specificity .

Heterocycle Replacement: Replacing the triazole ring with oxadiazole (as in ODQ, ) shifts activity from adenosine receptors to guanylyl cyclase inhibition. This highlights the scaffold’s adaptability for diverse therapeutic targets .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Methyl and benzyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • pKa : Predicted pKa values (e.g., ~10.76 for ) suggest ionization at physiological pH, influencing bioavailability .
  • Molecular Weight : Smaller derivatives (e.g., ODQ, MW 203.16) may favor CNS penetration, while larger fluorophore-conjugated analogs (e.g., AV039) are suited for imaging or targeted delivery .

Biological Activity

4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, particularly focusing on its role as an inhibitor of phosphodiesterase (PDE) enzymes and its potential as an adenosine receptor antagonist.

The compound is characterized by the presence of a triazole ring fused with a quinoxaline structure, which contributes to its biological activity. The methyl group at the 4-position enhances its lipophilicity and receptor binding affinity.

Phosphodiesterase Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on phosphodiesterase enzymes, particularly PDE2 and PDE10. These enzymes play critical roles in cellular signaling pathways by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby enhancing various signaling pathways related to cardiovascular health and neuroprotection .

Adenosine Receptor Antagonism

The compound has also been evaluated for its affinity towards adenosine receptors, specifically the human A3 adenosine receptor. Studies have shown that certain derivatives demonstrate high selectivity and potency as A3 receptor antagonists. For instance, one derivative exhibited a binding affinity (K(i)) of 0.60 nM at the hA3 receptor with selectivity ratios exceeding 16,600 against hA1 and hA2A receptors . This selective antagonism suggests potential therapeutic applications in conditions such as inflammation and cancer.

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives have revealed promising results. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AHCT-1161.9
Compound BMCF-72.3
DoxorubicinHCT-1163.23

These findings indicate that the synthesized derivatives could serve as potential candidates for further development in cancer therapy .

Antiviral Activity

Some derivatives have shown antiviral properties against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) comparable to established antiviral agents. This suggests that the triazoloquinoxaline scaffold may be a viable template for developing new antiviral drugs .

Mechanistic Insights

Molecular docking studies have provided insights into the interaction mechanisms between this compound derivatives and their biological targets. The three-dimensional structures reveal key binding interactions that enhance their affinity for both PDEs and adenosine receptors. Such studies are crucial for optimizing the structure-activity relationship (SAR) of these compounds .

Q & A

Q. What are the established synthetic routes for 4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted hydrazones with ethylene glycol under ambient conditions, followed by crystallization from ethanol . Alternative routes include using anthranilic acid derivatives and acetic anhydride to form quinazolinone intermediates, which are further functionalized . Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., ethanol vs. nitrobenzene), and temperature, as excess reagents or high temperatures may promote side reactions like over-cyclization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and substituent placement. For example, 1H^1H-NMR peaks at δ 7.32–8.28 ppm indicate aromatic protons, while a singlet at δ 8.00 ppm corresponds to an exchangeable NH group . Infrared (IR) spectroscopy identifies key functional groups, such as C=O stretches at ~1685 cm1^{-1} and C=N vibrations near 1560 cm1^{-1}. UV-Vis spectroscopy (λmax_{\text{max}} 360 nm) can confirm π→π* transitions in the conjugated triazoloquinoxaline system .

Q. How is the anticonvulsant activity of this compound evaluated in preclinical studies?

Anticonvulsant efficacy is assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. Dose-response curves (e.g., ED50_{50} values) are generated, with toxicity evaluated via rotorod tests for motor impairment. Derivatives with 7-alkoxy or 8-alkoxy substituents show enhanced activity due to improved blood-brain barrier penetration .

Advanced Research Questions

Q. What computational strategies are employed to predict the binding modes of this compound to neurological targets?

AutoDock Vina is widely used for molecular docking, offering improved speed and accuracy over older algorithms like AutoDock 4 . The triazoloquinoxaline core is docked into GABAA_A receptor models or voltage-gated sodium channels, with scoring functions (e.g., Vina's hybrid affinity-energy metric) prioritizing poses with hydrogen bonds to key residues (e.g., Arg102^{102} in sodium channels). Multithreading enables rapid screening of substituent libraries .

Q. How do structural modifications influence the structure-activity relationship (SAR) for anticonvulsant activity?

SAR studies reveal:

  • Substituent position : 7-Alkoxy groups enhance activity compared to 6- or 8-positions, likely due to steric compatibility with hydrophobic receptor pockets .
  • Chain length : Longer alkoxy chains (e.g., heptyloxy) increase lipophilicity but may reduce solubility, necessitating a balance (C4-C6 optimal) .
  • Electron-withdrawing groups : Chloro or nitro substituents at the phenyl ring improve target affinity but raise toxicity risks .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from variations in assay protocols (e.g., rodent strain differences) or impurities in synthesized batches. For example, unreacted hydrazone intermediates in crude products may falsely elevate apparent activity . Mitigation strategies include:

  • HPLC purity validation (>95% by area under the curve).
  • Comparative studies under standardized conditions (e.g., NIH Anticonvulsant Screening Program protocols) .

Q. What crystallographic methods are used to determine the solid-state structure of this compound and its derivatives?

Single-crystal X-ray diffraction (SCXRD) paired with density functional theory (DFT) calculations resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in quinoxaline rings). For example, a bromo-substituted analog showed a dihedral angle of 8.7° between triazole and quinoxaline planes, influencing packing efficiency and solubility .

Methodological Challenges

Q. How can synthetic routes be optimized to minimize byproducts like regioisomeric impurities?

Regioselectivity is controlled by:

  • Catalytic additives : Thiocarbohydrazide promotes cyclization at the 1-position over 3-position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor kinetic control, reducing side products .
  • Temperature gradients : Slow heating (≤5°C/min) during cyclization avoids thermal decomposition .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
  • In-line analytics : Real-time IR or Raman monitoring detects intermediate formation, enabling rapid adjustments .

Q. How do researchers balance efficacy and toxicity when designing derivatives for in vivo studies?

The therapeutic index (TI = TD50 _{50}/ED50_{50}) is optimized by:

  • Prodrug approaches : Masking polar groups (e.g., phosphate esters) to enhance bioavailability without increasing acute toxicity .
  • Metabolic profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., epoxide intermediates), guiding structural tweaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.